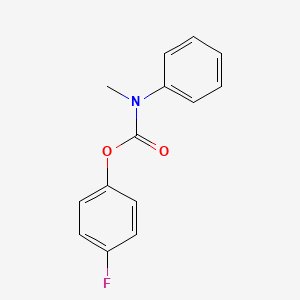

4-Fluorophenyl methyl(phenyl)carbamate

説明

4-Fluorophenyl methyl(phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. The presence of a fluorine atom in the phenyl ring of this compound can significantly alter its chemical properties, making it a subject of interest in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl methyl(phenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the carbamate.

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .

Industrial Production Methods

Industrial production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as copper or zirconium, can enhance the efficiency of the synthesis . Additionally, environmentally friendly approaches, such as the use of carbon dioxide as a carbonyl source, are being explored to reduce the environmental impact of carbamate production .

化学反応の分析

Types of Reactions

4-Fluorophenyl methyl(phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.

科学的研究の応用

4-Fluorophenyl methyl(phenyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

作用機序

The mechanism of action of 4-Fluorophenyl methyl(phenyl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects .

類似化合物との比較

Similar Compounds

Phenyl methylcarbamate: Lacks the fluorine atom, resulting in different chemical properties.

4-Chlorophenyl methyl(phenyl)carbamate: Contains a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

4-Bromophenyl methyl(phenyl)carbamate: Contains a bromine atom, leading to different steric and electronic effects.

Uniqueness

The presence of the fluorine atom in 4-Fluorophenyl methyl(phenyl)carbamate makes it unique compared to its analogs. Fluorine is highly electronegative and can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes this compound a valuable compound for various applications in research and industry .

生物活性

4-Fluorophenyl methyl(phenyl)carbamate is an organic compound belonging to the carbamate class, characterized by the presence of a fluorine atom in its structure. This unique feature influences its biological activity, making it an interesting subject for research in pharmacology and biochemistry. This article delves into its synthesis, biological mechanisms, and applications, supported by various studies and data tables.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H10FNO2. The compound can be synthesized through several methods, with one common approach involving the reaction of 4-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. This process results in the formation of the carbamate via nucleophilic substitution.

Synthetic Route Example

- Reactants : 4-fluoroaniline, methyl chloroformate, triethylamine

- Reaction Type : Nucleophilic substitution

- Product : this compound

The biological activity of this compound is primarily attributed to its role as an acetylcholinesterase (AChE) inhibitor . By binding to the active site of AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism can enhance cholinergic signaling, which has implications for cognitive function and memory enhancement.

Comparison with Other Carbamates

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | TBD | TBD |

| Rivastigmine | 38.98 | Moderate |

| Galantamine | TBD | Moderate |

Biological Activity and Case Studies

Recent studies have highlighted the potential of this compound as a promising candidate for treating neurodegenerative diseases due to its inhibitory effects on AChE.

-

Enzyme Inhibition Studies :

- A study reported that various derivatives of carbamates showed IC50 values ranging from 1.60 to 311.0 µM against AChE. Notably, some derivatives exhibited stronger inhibition than established drugs like rivastigmine .

- The compound was found to have a distinct selectivity profile compared to other carbamates, indicating its potential therapeutic advantages .

- Fungal Resistance Applications :

- Toxicological Assessment :

特性

IUPAC Name |

(4-fluorophenyl) N-methyl-N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-16(12-5-3-2-4-6-12)14(17)18-13-9-7-11(15)8-10-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXCRZCQILZACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331437 | |

| Record name | (4-fluorophenyl) N-methyl-N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197032 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

526190-34-1 | |

| Record name | (4-fluorophenyl) N-methyl-N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。